molecular formula C12H15N5O4 B601534 Entecavir Impurity 14 CAS No. 1984788-96-6

Entecavir Impurity 14

Cat. No. B601534
CAS RN: 1984788-96-6
M. Wt: 293.28
InChI Key:
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Description

Entecavir Impurity 14 is a derivative of Entecavir, which is an antiviral drug used in the treatment of HIV/AIDS . The chemical name of Entecavir Impurity 14 is (1S,2S,3R,5R)-3-(Benzyloxy)-5-(6-(benzyloxy)-2-((((4-methoxyphenyl)diphenylmethyl)amino)-9H-purin-9-yl)-2-((benzyloxy)methyl)cyclopentan-1-ol .


Synthesis Analysis

The synthesis of Entecavir and its impurities involves biocatalytic methods that have been applied to the production of FDA-approved antiviral drugs and their intermediates . A green FTIR method for the assay of antiviral drugs like Entecavir has been developed and validated . The total synthesis of Entecavir involves a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety .


Molecular Structure Analysis

The molecular formula of Entecavir Impurity 14 is C52H49N5O5 . The structure of Entecavir Impurity 14 includes a cyclopentane ring and a purine ring, which are connected by benzyloxy groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Entecavir and its impurities include a stereoselective boron-aldol reaction to afford the acyclic carbon skeleton of the methylenecylopentane moiety . The green FTIR method developed for the assay of antiviral drugs like Entecavir involves plotting a calibration curve between absorbance and concentration .


Physical And Chemical Properties Analysis

The physical and chemical properties of Entecavir Impurity 14 include its molecular formula (C52H49N5O5) and molecular weight (824) . The structure of Entecavir Impurity 14 includes a cyclopentane ring and a purine ring, which are connected by benzyloxy groups .

Scientific Research Applications

  • Development of Analytical Methods : Research by D. Gangrade (2014) aimed to develop a sensitive analytical method for quantifying trace levels of the toxic impurity Formaldehyde in Entecavir. The method involved pre-column derivatization using 2,4-Dinitro Phenyl Hydrazine and high-performance liquid chromatography (HPLC).

  • Study of Impurities : Yanlei Kang et al. (2018) focused on the quantification of polymorphic impurities in Entecavir, using powder X-ray diffractometry and Raman spectroscopy. This research was crucial in controlling drug bioavailability and therapeutic effect.

  • Synthesis of Radiolabeled Compounds : The synthesis of [14C]-radiolabeled Entecavir, as explored by M. Ogan et al. (2005), is another significant application. This process involved a 12-step synthesis from specific precursors, highlighting the complexity of creating radiolabeled compounds for research purposes.

  • Chiral Detection of Stereoisomeric Impurities : A study by Yali Wang et al. (2018) demonstrated a mass spectrometry-based method for analyzing entecavir and its isomers. This method is crucial for the rapid detection of stereoisomeric impurities in pharmaceuticals.

  • Determination of Entecavir in Biological Fluids : Duxi Zhang et al. (2009) developed a sensitive LC-MS/MS method for quantitating entecavir in human plasma, essential for clinical studies and monitoring therapeutic levels.

Mechanism of Action

The mechanism of action of Entecavir, the parent compound of Entecavir Impurity 14, involves competing with the natural substrate deoxyguanosine triphosphate. Entecavir functionally inhibits all three activities of the HBV polymerase (reverse transcriptase, rt): base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .

Safety and Hazards

The safety data sheet for Entecavir, the parent compound of Entecavir Impurity 14, indicates that it is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions for the use of Entecavir and its impurities could involve the development of novel synthetic routes to aid in the mass production of a future treatment of COVID-19 . The safety and efficacy of anti-CD19 and anti-CD22 CAR (CAR19/22) in a T-cell combination-treatment trial in patients with refractory/relapsed B-cell acute lymphoblastic leukemia (B-ALL) or B-cell non-Hodgkin lymphoma (B-NHL) are also being explored .

properties

IUPAC Name

9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O4/c13-11-15-9-8(10(19)16-11)14-4-17(9)7-1-6(18)5-2-21-3-12(5,7)20/h4-7,18,20H,1-3H2,(H3,13,15,16,19)/t5?,6?,7?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPRRUBSRXSXDT-OIMCLZERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2COCC2(C1N3C=NC4=C3N=C(NC4=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2COC[C@]2(C1N3C=NC4=C3N=C(NC4=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145705861

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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